1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}-5-oxo-N-phenylprolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXO-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a nitrophenoxy group, and a benzenesulfonyl moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXO-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the nitrophenoxy and benzenesulfonyl groups. Common synthetic routes may include:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the aryl halide and boronic acid derivatives.
Nucleophilic substitution: This step introduces the nitrophenoxy group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXO-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXO-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact mechanism of action can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[4-(4-nitrophenoxy)benzenesulfonyl]piperidine .
- 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones .
Uniqueness
1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXO-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
Eigenschaften
Molekularformel |
C23H19N3O7S |
---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
1-[4-(4-nitrophenoxy)phenyl]sulfonyl-5-oxo-N-phenylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H19N3O7S/c27-22-15-14-21(23(28)24-16-4-2-1-3-5-16)25(22)34(31,32)20-12-10-19(11-13-20)33-18-8-6-17(7-9-18)26(29)30/h1-13,21H,14-15H2,(H,24,28) |
InChI-Schlüssel |
JAJRWYWNRQRNGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.